![molecular formula C18H23FN2O3S B2785923 N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide CAS No. 953921-65-8](/img/structure/B2785923.png)
N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide” is a complex organic molecule. It contains a sulfonamide group (-SO2NH2), which is a common functional group in many pharmaceutical drugs . It also contains a dimethylamino group attached to a phenyl ring, which could potentially give the compound basic properties and the ability to participate in hydrogen bonding .
Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectroscopic techniques, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis of this compound’s structure .Chemical Reactions Analysis
The chemical reactivity of a compound is determined by its functional groups. The sulfonamide and dimethylamino groups in this compound could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound, such as its solubility, melting point, boiling point, and reactivity, can be influenced by its functional groups and overall structure .Mécanisme D'action
DF-MOG acts as a selective antagonist of N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide, a subtype of metabotropic glutamate receptors that are involved in various physiological and pathological processes in the brain. By blocking the activity of this compound, DF-MOG can modulate the release of neurotransmitters and affect neuronal excitability, leading to its therapeutic effects.
Biochemical and Physiological Effects:
DF-MOG has been shown to modulate various biochemical and physiological processes in the brain, including the release of neurotransmitters such as glutamate and GABA, synaptic plasticity, and neuronal excitability. It has also been shown to regulate the expression of various genes involved in neuronal function and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
DF-MOG is a potent and selective antagonist of N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide, making it a valuable tool for studying the role of this receptor subtype in various physiological and pathological processes. However, like any other experimental tool, DF-MOG has some limitations, including its potential off-target effects and the need for appropriate controls in experiments.
Orientations Futures
DF-MOG has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in various neurological and psychiatric disorders. Some of the future directions for research on DF-MOG include:
1. Determining the optimal dosage and administration route for DF-MOG in different animal models and human studies.
2. Studying the long-term effects of DF-MOG on neuronal function and plasticity.
3. Investigating the potential interactions of DF-MOG with other neurotransmitter systems and receptors.
4. Developing more selective and potent N-(3-(4-(dimethylamino)phenyl)propyl)-3-fluoro-4-methoxybenzenesulfonamide antagonists based on the structure of DF-MOG.
Conclusion:
DF-MOG is a potent and selective antagonist of this compound that has shown promising results in preclinical studies for its potential therapeutic applications in various neurological and psychiatric disorders. Further research is needed to determine its optimal dosage, administration route, and long-term effects, as well as to develop more selective and potent this compound antagonists based on its structure.
Méthodes De Synthèse
DF-MOG can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 3-fluoro-4-methoxyphenol with 3-bromopropylamine to form an intermediate, which is further reacted with 4-(dimethylamino)phenylboronic acid to yield the final product, DF-MOG.
Applications De Recherche Scientifique
DF-MOG has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. DF-MOG has also been shown to have antidepressant and anti-addictive effects in preclinical studies.
Safety and Hazards
Propriétés
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O3S/c1-21(2)15-8-6-14(7-9-15)5-4-12-20-25(22,23)16-10-11-18(24-3)17(19)13-16/h6-11,13,20H,4-5,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLKOJZGSWAHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.